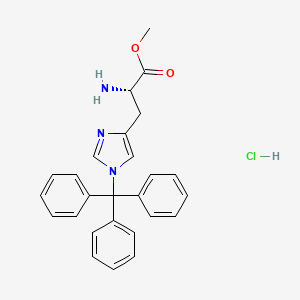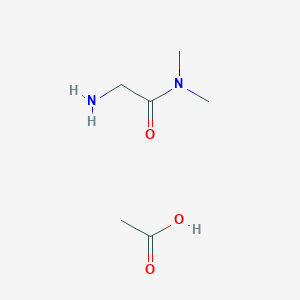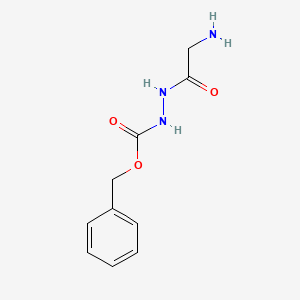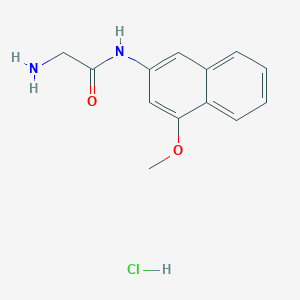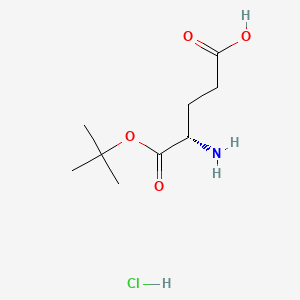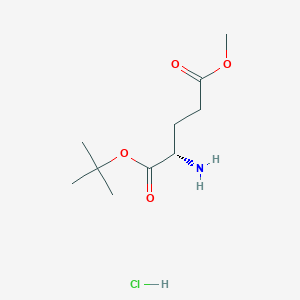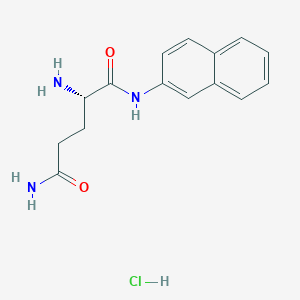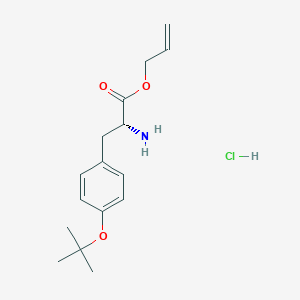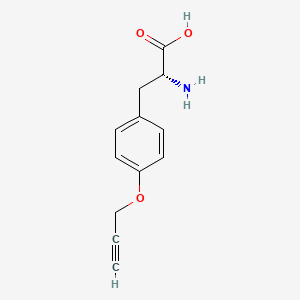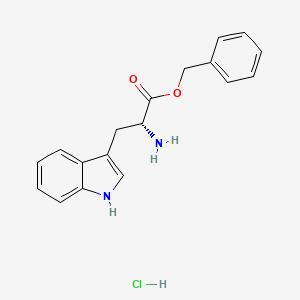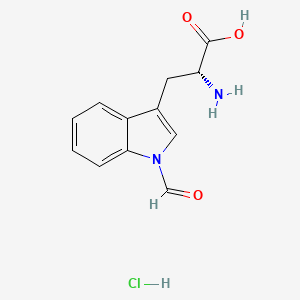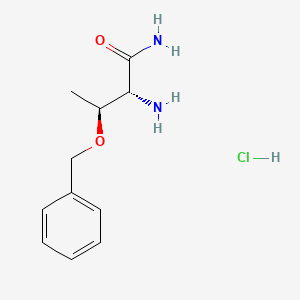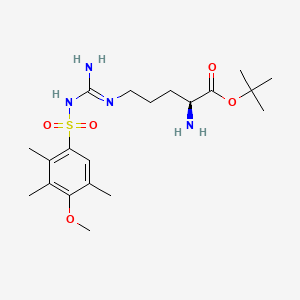
H-Arg(Mtr)-Otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg(Mtr)-Otbu is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid arginine, which is found naturally in proteins. H-Arg(Mtr)-Otbu is an important building block for many biochemical and physiological processes, including signal transduction and gene expression.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of H-Arg(Mtr)-Otbu can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Starting Materials
Fmoc-Arg(Pbf)-OH, Mtr-Cl, Otbu-OH, HBTU, DIPEA, DMF, DCM
Reaction
1. Deprotection of Fmoc group on Fmoc-Arg(Pbf)-OH using 20% piperidine in DMF, 2. Coupling of Mtr-Cl to the free amine group of Arg using HBTU/DIPEA in DMF, 3. Deprotection of Mtr group using 2% TFA in DCM, 4. Coupling of Otbu-OH to the free amine group of Arg using HBTU/DIPEA in DMF, 5. Cleavage of the peptide from the resin using TFA/DCM/H2O (95:2.5:2.5), 6. Purification of the crude peptide using HPLC
Mecanismo De Acción
H-Arg(Mtr)-Otbu is a small molecule that binds to proteins in the cell. It binds to specific proteins, such as G-protein coupled receptors and enzymes, and modulates their activity. By binding to these proteins, H-Arg(Mtr)-Otbu can regulate the activity of signal transduction pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
H-Arg(Mtr)-Otbu has a wide range of biochemical and physiological effects. It can increase the activity of certain proteins, such as G-protein coupled receptors and enzymes, which can lead to increased signal transduction and gene expression. It can also increase the production of certain hormones, such as adrenaline and cortisol, which can lead to increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arg(Mtr)-Otbu is a useful tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize and can be used to study a wide range of processes. However, it is not suitable for studying the effects of drugs on the body, as it does not bind to drug receptors.
Direcciones Futuras
H-Arg(Mtr)-Otbu is an important tool for studying biochemical and physiological processes. In the future, it could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the effects of environmental factors, such as air pollution, on the body. Additionally, it could be used to study the effects of aging on the body and to develop treatments for age-related diseases.
Aplicaciones Científicas De Investigación
H-Arg(Mtr)-Otbu is used in a wide range of scientific research applications. It is used to study protein-protein interactions, signal transduction pathways, gene expression, and other biochemical and physiological processes. It is also used to study the effects of drugs on the body and to develop new drugs.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Mtr)-Otbu | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

